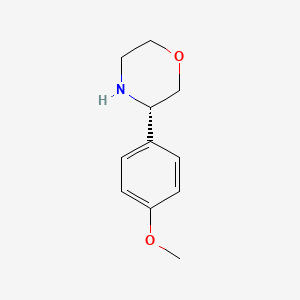

(S)-3-(4-Methoxyphenyl)morpholine

Description

Significance of Chiral Heterocycles in Asymmetric Synthesis

Chiral heterocycles, cyclic compounds containing at least one atom other than carbon within the ring and possessing a non-superimposable mirror image, are of paramount importance in modern science. nih.gov Their significance lies in their prevalence in biologically active molecules, including a vast number of pharmaceuticals and agrochemicals. nih.gov The three-dimensional arrangement, or stereochemistry, of these molecules is critical to their function; often, only one enantiomer (one of the mirror-image forms) will exhibit the desired therapeutic effect, while the other may be inactive or even harmful. chemsrc.com

This necessity for stereochemical purity has propelled the field of asymmetric synthesis, which aims to create chiral molecules with high stereoselectivity. nih.govchemsrc.com The development of methods to produce single enantiomers of heterocyclic compounds is a cornerstone of contemporary organic chemistry, enabling the creation of complex and effective molecules for a wide array of applications. nih.govchemsrc.com Chiral catalysts, auxiliaries, and organocatalytic methods are key tools in achieving this selectivity. nih.govacs.org

The Morpholine (B109124) Scaffold as a Foundational Unit in Chemical Research

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. organic-chemistry.orgontosight.aiwikipedia.org Its unique structural and physicochemical properties make it a frequent component in bioactive molecules and approved drugs. ontosight.aiacs.org The presence of the morpholine moiety can improve a molecule's pharmacokinetic profile, including its solubility, metabolic stability, and bioavailability. ontosight.aiacs.org

The nitrogen atom in the morpholine ring is weakly basic, and its flexible chair-like conformation allows it to engage in various interactions with biological targets. wikipedia.org This versatility has led to the incorporation of the morpholine scaffold into drugs with a wide range of activities, including anticancer, antidepressant, and antihypertensive agents. organic-chemistry.orgnih.gov Consequently, the synthesis and functionalization of morpholine derivatives remain an active and important area of chemical research. ontosight.ai

Enantioselective Synthesis of Substituted Morpholines: A General Perspective

The growing importance of chiral morpholine derivatives has spurred the development of numerous methods for their enantioselective synthesis. A significant challenge is the creation of C-substituted morpholines with precise stereochemical control. ubc.ca Traditional methods often have limitations, making the development of new, more general, and efficient strategies a priority. researchgate.net

Modern approaches often employ catalytic asymmetric reactions. One powerful strategy involves a tandem, one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgubc.ca This method can convert readily available starting materials, such as aminoalkynes, into chiral 3-substituted morpholines with high yields and excellent enantiomeric excesses (ee). organic-chemistry.orgubc.ca The success of these reactions often hinges on the intricate interactions between the substrate and the chiral catalyst, such as hydrogen bonding, which directs the stereochemical outcome. organic-chemistry.orgubc.ca Other innovative methods include the use of chiral guanidinium (B1211019) salt catalysts for the asymmetric ring-opening of cyclic carbonates and the diastereoselective ring-opening of oxazetidines to form substituted morpholines. acs.orgacs.org

Scope and Academic Research Focus on (S)-3-(4-Methoxyphenyl)morpholine

While extensive research exists on the morpholine scaffold, academic studies focusing specifically on this compound are not prominently featured in broad literature searches. The primary focus of academic and industrial research has been on developing general synthetic methodologies that can be applied to a wide range of substituted morpholines, rather than on the in-depth characterization of every possible derivative.

The synthesis of this compound falls squarely within the scope of established, highly efficient catalytic methods. A notable example is the tandem titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) developed by Schafer and colleagues. organic-chemistry.orgubc.ca This one-pot reaction sequence is designed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne precursors. The methodology has been shown to be effective for a variety of aryl-substituted substrates, achieving high yields and enantioselectivity.

The table below, based on reported findings for analogous 3-aryl morpholines, illustrates the expected efficacy of this synthetic approach for producing the target compound.

| Entry | Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 86 | >95 (S) |

| 2 | 4-Methylphenyl | 87 | >95 (S) |

| 3 | 4-Fluorophenyl | 86 | >95 (S) |

| 4 | 2-Thienyl | 80 | >95 (S) |

| Data derived from the catalytic asymmetric synthesis of 3-substituted morpholines as reported by Lau, Zhai, and Schafer (2016). The synthesis utilizes a RuCl(S,S)-Ts-DPEN catalyst for the asymmetric transfer hydrogenation step. |

This robust methodology demonstrates that while this compound may not be the subject of dedicated individual studies, it is readily accessible in high enantiopurity through state-of-the-art synthetic protocols. The research focus remains on the expansion and refinement of these powerful synthetic tools, which in turn enables the creation of vast libraries of chiral morpholine derivatives for screening in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOYPKKBOYPHE-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of S 3 4 Methoxyphenyl Morpholine

Functionalization of the Morpholine (B109124) Nitrogen Atom

The secondary amine within the morpholine ring of (S)-3-(4-Methoxyphenyl)morpholine is a primary site for chemical modification, readily undergoing reactions such as N-alkylation and N-acylation to produce a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of morpholines is a common synthetic procedure. researchgate.net Generally, this transformation can be achieved by reacting the morpholine with alkyl halides. researchgate.net A method for preparing N-substituted morpholines involves reacting an acyclic aliphatic amine with a dichlor-lower alkyl ether in the presence of an acid acceptor and water. google.com Another approach involves the gas-solid phase N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net For instance, the N-methylation of morpholine with methanol (B129727) at 220 °C and 0.9 MPa can achieve a morpholine conversion of 95.3% with a 93.8% selectivity for N-methylmorpholine. researchgate.net

N-acylation provides another route to functionalize the morpholine nitrogen. N-acetyl morpholine can be synthesized by the acylation reaction of morpholine with methyl acetate. google.com The reaction, when carried out at 130-150°C and 0.5-0.9 MPa, can result in a reaction yield of 70-78%. google.com

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Yield/Selectivity | Citation |

|---|---|---|---|---|---|---|

| N-Methylation | Morpholine, Methanol | CuO–NiO/γ–Al2O3 | 220 °C, 0.9 MPa | N-Methylmorpholine | 95.3% conversion, 93.8% selectivity | researchgate.net |

| N-Acylation | Morpholine, Methyl acetate | None | 130–150 °C, 0.5–0.9 MPa | N-Acetyl morpholine | 70–78% yield | google.com |

Formation of N-Substituted Amides and Sulfonamides

The secondary amine of this compound can be converted to N-substituted amides and sulfonamides, which are significant functional groups in medicinal chemistry. researchgate.netsphinxsai.com

The synthesis of N-substituted amides can be achieved through the reaction of the morpholine with carboxylic acids or their derivatives. sphinxsai.com For example, N,N',N'',N'''-Tetramethyl tetra-2,3-pyridinoporphyrazinato copper(II) methyl sulfate (B86663) has been shown to catalyze the direct conversion of nitriles and primary amines to N-substituted amides in refluxing water. researchgate.net

Sulfonamides are commonly synthesized by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netnih.gov This method is effective, though the reactivity can vary depending on the amine's nucleophilicity. researchgate.net High yields of sulfonamides have been reported from the reaction of N-silylamines with sulfonyl chlorides. nih.gov Alternative methods include metal-free oxidative coupling of benzene (B151609) sulfinate with amines mediated by phenyl trimethyl ammonium (B1175870) tribromide, and microwave-assisted synthesis from sulfonic acid via a sulfonyl chloride intermediate. ekb.eg

| Product Type | General Method | Reagents | Key Features | Citation |

|---|---|---|---|---|

| N-Substituted Amides | Catalytic conversion of nitriles and amines | Cu(2,3-tmtppa)4, H2O | One-pot, selective synthesis. | researchgate.net |

| Sulfonamides | Reaction of sulfonyl chlorides with amines | Amine, Sulfonyl chloride, Base | Most typical method. | researchgate.net |

| Sulfonamides | Reaction of sulfonyl chlorides with N-silylamines | N-silylamine, Sulfonyl chloride | High yields, can be solvent-free. | nih.gov |

| Sulfonamides | Metal-free oxidative coupling | Benzene sulfinate, Amine, Phenyl trimethyl ammonium tribromide | Metal-free conditions. | ekb.eg |

Stereospecific Reactions on the Morpholine Ring Carbons

Functionalization of the carbon atoms of the morpholine ring, while maintaining stereochemical integrity, allows for the creation of complex, three-dimensional structures.

C-2 and C-5 Functionalizations

The synthesis of substituted morpholines can be approached in a stereocontrolled manner. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, with the key step being a Pd-catalyzed carboamination reaction. nih.gov This method allows for variation of substituents on the morpholine ring and can also be used to create fused bicyclic morpholine derivatives. nih.gov The introduction of an alkyl group at the C-3 position of the morpholine ring has been noted to increase anticancer activity in certain derivatives. e3s-conferences.org

Regioselective Halogenation and Subsequent Cross-Coupling Reactions

Regioselective halogenation of the aromatic rings of a molecule, followed by cross-coupling reactions, is a powerful strategy for derivatization. nih.gov For the 4-methoxyphenyl (B3050149) moiety, regioselective halogenation can be achieved using N-halosuccinimides in fluorinated alcohols, which often leads to high yields and regioselectivity under mild conditions. nih.gov

Following halogenation, cross-coupling reactions such as the Suzuki or Stille reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govscispace.com The Stille reaction, which couples organostannanes with organic electrophiles, is known for its wide scope. scispace.com Palladium-catalyzed cross-coupling reactions are fundamental to this type of transformation. orgsyn.org For instance, the synthesis of 4-{5-[3,4-Dimethyl-5-(3,4,5-trimethoxyphenyl)thiophen-2-yl]-2-methoxyphenyl}morpholine was achieved through a palladium-catalyzed coupling reaction between a brominated precursor and morpholine. researchgate.net Similarly, Negishi cross-coupling of dihaloalkenes with alkylzinc bromides using a palladium catalyst can produce multisubstituted olefins. nih.gov

| Reaction | Description | Catalyst/Reagents | Significance | Citation |

|---|---|---|---|---|

| Regioselective Halogenation | Halogenation of arenes and heterocycles. | N-halosuccinimides, Fluorinated alcohols | Provides halogenated intermediates with high regioselectivity. | nih.gov |

| Suzuki Cross-Coupling | Coupling of organoboron compounds with organic halides. | Palladium catalyst | Forms new C-C bonds. | nih.gov |

| Stille Cross-Coupling | Coupling of organostannanes with organic electrophiles. | Palladium catalyst | Wide scope due to stability of organotin compounds. | scispace.com |

| Negishi Cross-Coupling | Coupling of organozinc compounds with organic halides. | Palladium catalyst | Effective for creating multisubstituted products. | nih.gov |

Modifications of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group offers several avenues for modification. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, with the methoxy (B1213986) group acting as an ortho-, para-director. Furthermore, the methyl ether can be cleaved to reveal a phenol (B47542), which can then be further functionalized. For example, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone was achieved by mixing 4-methoxybenzaldehyde (B44291) with 3,4-(dimethoxy)phenyl methyl ketone. mdpi.com This indicates the reactivity of the aryl group in Claisen-Schmidt condensation type reactions. The synthesis of other complex molecules containing a methoxyphenyl-morpholine substructure also points to the feasibility of modifying this part of the molecule through palladium-catalyzed coupling reactions. researchgate.net

Aromatic Ring Functionalization

The electron-rich 4-methoxyphenyl moiety of this compound is amenable to various electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and directs electrophiles to the ortho positions (relative to the methoxy group).

Common electrophilic aromatic substitution reactions include nitration and halogenation. wikipedia.org Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. This reaction is anticipated to yield primarily the nitro derivative at the position ortho to the methoxy group. Similarly, halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst or with other brominating agents like N-bromosuccinimide. cambridgescholars.com The presence of the activating methoxy group facilitates the introduction of halogen atoms onto the aromatic ring.

The synthesis of nitro-tetrahydroquinoline derivatives from precursors like 3-nitroanilines and trans-anethole (containing a methoxyphenyl group) demonstrates the feasibility of nitrating such aromatic systems. scielo.org.co Furthermore, related compounds such as 4-(4-bromo-3-methoxyphenyl)sulfonyl]morpholine and 4-(4-Bromophenyl)morpholine are known, indicating that bromination of the phenyl ring in morpholine derivatives is a well-established transformation. nih.govsigmaaldrich.com

Table 1: Plausible Aromatic Ring Functionalization Reactions of this compound

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃, H₂SO₄, 0-25 °C | (S)-3-(3-Nitro-4-methoxyphenyl)morpholine |

| Bromination | Br₂, FeBr₃, CCl₄ | (S)-3-(3-Bromo-4-methoxyphenyl)morpholine |

Methoxy Group Transformations

The methoxy group on the phenyl ring represents another key site for chemical modification, with O-demethylation being a primary transformation. Cleavage of the methyl ether to the corresponding phenol can significantly alter the compound's polarity and hydrogen bonding capabilities.

Several reagents are effective for the O-demethylation of aryl methyl ethers. chem-station.com Boron tribromide (BBr₃) is a powerful and commonly used Lewis acid for this purpose, typically used in an inert solvent like dichloromethane (B109758) at low temperatures. chem-station.com Another strong Lewis acid, aluminum chloride (AlCl₃), can also be employed for demethylation. chem-station.com

Acid-catalyzed cleavage using strong acids like 47% hydrobromic acid (HBr) at elevated temperatures is a classic method for demethylation. chem-station.com Additionally, nucleophilic cleavage using alkyl thiols, such as 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offers an alternative under basic conditions. chem-station.com The resulting phenolic hydroxyl group can then serve as a handle for further derivatization, such as esterification or etherification, to introduce a wide array of functional groups. The in vitro O-demethylation of other nitrogen-containing heterocycles has also been reported, highlighting the biological relevance of this transformation. nih.gov

Table 2: Potential Methoxy Group Transformations for this compound

| Reaction | Reagents and Conditions | Expected Product |

| O-Demethylation | Boron tribromide (BBr₃), Dichloromethane (DCM), -78 to 25 °C | (S)-4-(Morpholin-3-yl)phenol |

| O-Demethylation | Aluminum chloride (AlCl₃), Dichloromethane (DCM), reflux | (S)-4-(Morpholin-3-yl)phenol |

| O-Demethylation | 47% Hydrobromic acid (HBr), Acetic acid, reflux | (S)-4-(Morpholin-3-yl)phenol |

| O-Demethylation | 1-Dodecanethiol, Sodium hydroxide (B78521) (NaOH), N-Methyl-2-pyrrolidone (NMP), 130 °C | (S)-4-(Morpholin-3-yl)phenol |

Application of S 3 4 Methoxyphenyl Morpholine As a Chiral Building Block and Ligand

Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The morpholine (B109124) framework, particularly in its substituted forms, has been recognized for its potential in this capacity.

The application of chiral morpholine derivatives as auxiliaries in carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions, is a recognized strategy in asymmetric synthesis. While specific, detailed research findings on the use of (S)-3-(4-Methoxyphenyl)morpholine itself as a chiral auxiliary for inducing stereoselectivity in these reactions are not extensively documented in readily available literature, the principles can be extrapolated from structurally related systems. For instance, amides derived from chiral morpholines can be converted into their corresponding enolates, which then react with electrophiles. The steric hindrance provided by the substituted morpholine ring directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

The general approach would involve the acylation of the nitrogen atom of this compound with a carboxylic acid derivative. Deprotonation of the α-carbon of the acyl group would generate a chiral enolate. The (S)-configuration of the 3-phenylmorpholine (B1352888) moiety would then dictate the facial selectivity of subsequent reactions with electrophiles like alkyl halides or aldehydes.

Analogous to carbon-carbon bond formations, chiral auxiliaries are instrumental in controlling the stereochemistry of reactions that introduce heteroatoms, such as nitrogen (amination) or oxygen (hydroxylation), at a prochiral center. The enolate formed from an N-acylated this compound could, in principle, react with electrophilic nitrogen or oxygen sources. The stereochemical outcome would be governed by the chiral environment established by the auxiliary.

Although specific examples detailing the use of this compound for this purpose are sparse, the underlying concept is a fundamental aspect of asymmetric synthesis. The success of such transformations would heavily rely on the ability of the chiral morpholine to create a sufficiently biased steric and electronic environment to ensure high diastereoselectivity.

Ligand Design and Synthesis for Asymmetric Catalysis

A more prominent application of chiral molecules like this compound is in the synthesis of ligands for asymmetric catalysis. By incorporating this chiral motif into a ligand structure, the stereochemical information can be transferred to a metal center, which then catalyzes an enantioselective transformation.

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation, allylic alkylation, and cross-coupling reactions. The synthesis of novel phosphine ligands often involves the incorporation of existing chiral backbones. This compound can serve as such a backbone. For example, the secondary amine of the morpholine can be functionalized with a phosphine-containing moiety. This can be achieved through various synthetic routes, such as reaction with a chlorophosphine or by a multi-step sequence involving the introduction of a suitable linker followed by phosphination.

The resulting P,N-ligands, containing both a soft phosphorus donor and a hard nitrogen donor, can coordinate to transition metals like palladium, rhodium, or iridium. The chirality of the ligand, originating from the this compound unit, would create a chiral pocket around the metal center, enabling enantioselective catalysis.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, known for forming robust bonds with metal centers. Chiral NHC ligands are highly sought after for asymmetric catalysis. The synthesis of chiral NHCs can involve the derivatization of a chiral backbone, and this compound is a potential candidate for this role.

One synthetic strategy could involve the N-arylation of the morpholine nitrogen with a substituted aryl halide, followed by further transformations to construct the imidazolium (B1220033) or other azolium salt precursor to the NHC. Upon deprotonation, the resulting chiral NHC could be complexed to various metals, such as palladium, gold, or copper. Research into palladium complexes bearing both morpholine and NHC ligands has been conducted, demonstrating the compatibility of these two moieties within a coordination sphere. The stereogenic center from the morpholine would be positioned to influence the stereochemical course of the catalyzed reaction.

Ligands derived from this compound would be expected to find application in a range of enantioselective metal-catalyzed reactions. The specific type of reaction would depend on the nature of the ligand (e.g., phosphine vs. NHC) and the metal center.

For instance, chiral phosphine-morpholine ligands could be screened in reactions like the rhodium-catalyzed asymmetric hydrogenation of olefins or the palladium-catalyzed asymmetric allylic alkylation. The performance of the catalyst would be evaluated based on the yield and, most importantly, the enantiomeric excess (e.e.) of the product.

Similarly, chiral NHC-morpholine metal complexes could be tested in reactions such as copper-catalyzed conjugate additions, gold-catalyzed cycloisomerizations, or palladium-catalyzed cross-coupling reactions. The table below illustrates hypothetical data for a generic enantioselective reaction catalyzed by a metal complex of a ligand derived from this compound.

Table 1: Hypothetical Performance in an Enantioselective Michael Addition

| Entry | Catalyst (mol%) | Substrate | Product | Yield (%) | e.e. (%) |

| 1 | [M-L] (1) | Nitrostyrene | Chiral Nitroalkane | 95 | 85 |

| 2 | [M-L] (1) | Chalcone | Chiral 1,5-Diketone | 92 | 88 |

| 3 | [M-L] (0.5) | Nitrostyrene | Chiral Nitroalkane | 98 | 86 |

| 4 | [M-L] (0.5) | Chalcone | Chiral 1,5-Diketone | 90 | 89 |

Where [M-L] represents a hypothetical metal complex with a chiral ligand derived from this compound.*

This interactive table demonstrates the type of data that would be crucial in assessing the efficacy of such a catalyst system. The key metrics of yield and enantiomeric excess would determine the practical utility of the ligand in synthetic applications.

Precursor for Advanced Chiral Architectures

The unique structural features of this compound provide a robust platform for the development of novel and complex chiral molecules. Its pre-defined stereochemistry and the synthetic handles offered by the morpholine ring allow for its incorporation into a variety of larger, more intricate structures.

Integration into Peptidomimetics and Oligomer Design

The quest for novel therapeutic agents has driven significant interest in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of constrained scaffolds like this compound into peptide backbones is a recognized strategy to induce specific secondary structures and to explore new regions of chemical space.

Similarly, in the field of oligomer design, the use of morpholino subunits has been established, particularly in the development of antisense oligonucleotides known as phosphorodiamidate morpholino oligomers (PMOs). These synthetic molecules utilize a backbone of morpholine rings linked by phosphorodiamidate groups. While these applications typically involve unsubstituted morpholine rings at the 3-position, the principle of using the morpholine scaffold as a fundamental repeating unit in oligomeric structures is well-established. The introduction of a substituent at the 3-position, such as the 4-methoxyphenyl (B3050149) group in this compound, could offer a means to introduce additional functionality or to influence the supramolecular assembly of such oligomers.

Construction of Macrocyclic and Polycyclic Chiral Scaffolds

Macrocycles and polycyclic compounds represent another important class of molecules with significant potential in drug discovery and materials science. The synthesis of these complex structures often relies on the use of pre-organized building blocks that facilitate the desired cyclization or annulation reactions.

The rigid nature of the this compound scaffold makes it an appealing candidate for inclusion in the synthesis of macrocyclic structures. By functionalizing the nitrogen and other positions of the morpholine ring, it can be incorporated as a chiral cornerpiece in a larger macrocyclic framework. Although specific examples detailing the use of this compound in this context are not readily found in the literature, the general strategies for macrocyclization often employ chiral building blocks to control the three-dimensional shape and properties of the final macrocycle.

The construction of polycyclic chiral scaffolds often involves cascade reactions or multi-step sequences where the stereochemistry of the starting material dictates the stereochemical outcome of the final product. The inherent chirality of this compound can be transferred through subsequent synthetic transformations to generate complex polycyclic systems with multiple stereocenters.

Role in Stereodivergent Synthetic Strategies

Stereodivergent synthesis, the ability to selectively generate any stereoisomer of a product with multiple stereocenters from a common starting material, represents a significant challenge and a powerful tool in synthetic chemistry. This approach is highly valuable for creating libraries of stereochemically diverse molecules for biological screening and for the total synthesis of natural products.

The application of this compound as a chiral auxiliary or a chiral ligand in stereodivergent catalytic processes is a promising area of research. In such strategies, the chiral information embedded in the morpholine derivative can be used to influence the stereochemical course of a reaction. By pairing a chiral substrate or reagent with a chiral catalyst, it is possible to achieve control over the formation of new stereocenters.

For instance, in a catalytic reaction, the use of enantiomeric catalysts can lead to the formation of different diastereomers of a product. While specific examples employing this compound in published stereodivergent protocols are scarce, the conceptual framework for its use is well-established. The methoxyphenyl group can provide additional non-covalent interactions within a catalyst-substrate complex, potentially enhancing stereochemical control. The ability to access both enantiomers of 3-(4-Methoxyphenyl)morpholine (B2672024) would be crucial for a fully stereodivergent approach, allowing for the synthesis of all possible stereoisomers of a target molecule.

Advanced Spectroscopic and Stereochemical Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For chiral molecules like (S)-3-(4-Methoxyphenyl)morpholine, specific NMR experiments are indispensable for determining the relative stereochemistry of its constituent atoms.

1D and 2D NMR Techniques (e.g., NOESY for relative stereochemistry)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of the molecular structure. These spectra confirm the presence of the key functional groups: the morpholine (B109124) ring, the p-methoxyphenyl group, and the stereogenic center. The chemical shifts, signal multiplicities, and integration values of the protons and carbons provide a map of the molecular framework.

Two-dimensional (2D) NMR techniques offer deeper insights into the connectivity and spatial relationships between atoms. Of particular importance for stereochemical assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å). By analyzing the cross-peaks in a NOESY spectrum of this compound, the relative orientation of the substituents on the morpholine ring can be determined. For instance, the spatial relationship between the proton at the chiral center (C3) and the protons on the morpholine ring and the 4-methoxyphenyl (B3050149) group can be established, helping to define the preferred conformation of the molecule in solution.

| NMR Technique | Information Provided for this compound |

| ¹H NMR | Presence and environment of protons, including aromatic, methoxy (B1213986), and morpholine ring protons. |

| ¹³C NMR | Number and type of carbon atoms, confirming the carbon skeleton. |

| COSY | Correlation between J-coupled protons, establishing the spin systems within the morpholine and phenyl rings. |

| HSQC/HMQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons over two to three bonds, confirming the connectivity of the molecular fragments. |

| NOESY | Through-space correlations between protons, revealing their spatial proximity and thus the relative stereochemistry and conformation. |

Chiral Solvating Agents and Chiral Shift Reagents in NMR

To determine the enantiomeric purity of a sample of this compound, chiral auxiliaries are often employed in NMR spectroscopy. These are chiral compounds that interact with the enantiomers of the analyte to form transient diastereomeric complexes.

Chiral Solvating Agents (CSAs) are chiral solvents or additives that form weak, non-covalent interactions with the enantiomers. These interactions lead to the formation of diastereomeric solvates that have slightly different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers.

Chiral Shift Reagents (CSRs) , often lanthanide-based complexes, are paramagnetic compounds that also form diastereomeric complexes with the analyte. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift being dependent on the distance and orientation of the proton relative to the metal center. This often leads to a greater separation of signals for the two enantiomers compared to CSAs, facilitating the determination of enantiomeric excess.

Despite the established utility of these reagents, specific studies applying CSAs or CSRs to this compound are not readily found in the reviewed literature.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of a stereocenter.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the absolute configuration of the molecule.

For this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for the (S)-enantiomer. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly used to predict the ECD spectra of chiral molecules. However, published experimental or calculated ECD data for this compound were not identified in the conducted search.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the resulting ORD curve is characteristic of a specific enantiomer and can be used to determine its absolute configuration. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is directly related to the stereochemistry of the molecule. While a powerful technique, specific ORD studies for this compound are not available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

Chromatographic Techniques for Enantiomeric Purity Assessment

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. In chromatographic methods, this is typically achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving successful enantioseparation.

Research Findings:

While specific HPLC methods for the direct enantioseparation of this compound are not extensively documented in publicly available literature, methods for structurally related compounds, such as other 3-arylmorpholines and phenmetrazine analogs, provide a strong basis for method development. The general approach involves screening a variety of polysaccharide-based or cyclodextrin-based chiral stationary phases under different mobile phase conditions (normal-phase, reversed-phase, and polar organic modes).

For instance, the separation of enantiomers of various chiral amines and heterocyclic compounds has been successfully achieved using columns such as Chiralpak® and Chiralcel® series, which are based on derivatized cellulose (B213188) and amylose. nih.gov The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, along with additives such as diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution, is crucial. rsc.orgresearchgate.net

Hypothetical HPLC Method Development Data:

Based on the analysis of similar compounds, a hypothetical screening for the chiral separation of 3-(4-Methoxyphenyl)morpholine (B2672024) could yield the following results. It is important to note that these are illustrative examples and actual experimental data would need to be generated.

Table 1: Hypothetical Chiral HPLC Screening for 3-(4-Methoxyphenyl)morpholine

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) |

|---|---|---|---|---|---|---|

| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 25 | 8.2 | 9.5 | 1.8 |

| Chiralcel® OD-H | n-Hexane/Ethanol (80:20) + 0.1% DEA | 0.8 | 25 | 10.5 | 12.1 | 1.6 |

| Lux® Cellulose-1 | Methanol (B129727)/Acetonitrile (50:50) | 1.0 | 30 | 6.7 | 7.3 | 1.2 |

| Cyclobond™ I 2000 | Acetonitrile/Water (60:40) + 0.1% TFA | 1.2 | 25 | 5.4 | 5.9 | 1.1 |

DEA: Diethylamine, TFA: Trifluoroacetic acid. Data is illustrative.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another highly effective technique for the enantiomeric analysis of volatile or semi-volatile compounds. For non-volatile compounds, derivatization to increase volatility is a common practice.

Research Findings:

The enantioseparation of amines and related compounds by GC often involves the use of chiral stationary phases based on cyclodextrin (B1172386) derivatives. nih.gov These phases, such as those incorporating substituted β-cyclodextrins, create a chiral environment within the GC column, allowing for the differential interaction with enantiomers. The separation is influenced by factors such as the type of cyclodextrin derivative, the column temperature program, and the carrier gas flow rate. For compounds containing amine functionalities, derivatization with reagents like trifluoroacetic anhydride (B1165640) can improve chromatographic performance and enantioselectivity.

Hypothetical GC Method Development Data:

Similar to HPLC, specific GC methods for this compound are not readily found. Below is a hypothetical data table illustrating potential results from a GC method development study for its N-trifluoroacetyl derivative.

Table 2: Hypothetical Chiral GC Screening for N-trifluoroacetyl-3-(4-Methoxyphenyl)morpholine

| Chiral Stationary Phase | Carrier Gas | Column Temperature Program | Injector Temperature (°C) | Detector Temperature (°C) | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | Resolution (Rs) |

|---|---|---|---|---|---|---|---|

| Chirasil-Dex CB (25m x 0.25mm, 0.25µm) | Helium | 100°C (1 min), then 5°C/min to 200°C | 250 | 280 | 15.3 | 15.8 | 1.9 |

| Rt-βDEXsm (30m x 0.25mm, 0.25µm) | Hydrogen | 120°C (2 min), then 3°C/min to 180°C | 240 | 260 | 18.1 | 18.5 | 1.5 |

| Gamma DEX™ 225 (30m x 0.25mm, 0.25µm) | Helium | 110°C isothermal | 250 | 280 | 22.4 | 23.0 | 1.3 |

Data is illustrative and for the derivatized compound.

Theoretical and Computational Chemistry Approaches to S 3 4 Methoxyphenyl Morpholine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (S)-3-(4-Methoxyphenyl)morpholine is not static. The molecule can adopt various spatial arrangements, or conformations, due to rotations around its single bonds. Understanding the relative energies of these conformers and the barriers between them is crucial, as the preferred conformation can significantly influence the molecule's physical, chemical, and biological properties.

The conformational landscape of this compound can be explored using a variety of computational methods. Molecular mechanics (MM) offers a fast, classical approach to scan the potential energy surface and identify a broad range of possible conformations. However, for more accurate energy calculations and a deeper understanding of electronic effects, quantum mechanical methods are employed.

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between computational cost and accuracy for molecules of this size. dntb.gov.uaresearchgate.net DFT calculations, often using hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries and the calculation of vibrational frequencies and thermodynamic properties. dntb.gov.uaniscpr.res.in These calculations help to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

Table 1: Representative Computational Methods and Parameters for DFT Analysis of Morpholine (B109124) Derivatives

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Method | Quantum mechanical approach used for calculations. | Density Functional Theory (DFT) |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X, BHandHLYP |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-31G(d), 6-311++G(d,p) |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), e.g., IEFPCM |

| Task | The type of calculation performed. | Geometry Optimization, Frequency Calculation, Energy Calculation |

Like other morpholine derivatives, the six-membered morpholine ring of this compound is expected to predominantly adopt a chair conformation, as this minimizes torsional and steric strain. mdpi.comresearchgate.net For a 3-substituted morpholine, this leads to two primary chair conformers depending on the orientation of the 4-methoxyphenyl (B3050149) group: one with the substituent in an equatorial position and one with it in an axial position.

Generally, for bulky substituents, the equatorial conformation is significantly lower in energy and thus more populated at equilibrium. This is because an axial orientation leads to unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. Computational studies on related 3-substituted morpholines have shown that pseudo A(1,3) strain can also influence conformational preference. nih.govacs.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | >99% |

| Chair 2 | Axial | ~2.0 - 4.0 | <1% |

| Twist-Boat | - | >5.0 | <0.1% |

The dynamics of the molecule involve the interconversion between these conformers, primarily through ring-flipping for the chair-to-chair conversion. The energy barrier for this process can also be calculated using computational methods by locating the transition state structure, which often resembles a twist-boat conformation.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those used to synthesize this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize intermediates, and analyze the structures and energies of transition states.

The synthesis of a specific enantiomer like the (S) form of 3-(4-methoxyphenyl)morpholine (B2672024) requires a stereoselective reaction. rsc.orgorganic-chemistry.org Computational methods, particularly DFT, are frequently used to understand the origins of stereoselectivity in asymmetric synthesis. acs.org

For instance, in a catalyzed reaction, DFT calculations can model the interaction of the substrate with the chiral catalyst. By comparing the transition state energies for the pathways leading to the (S) and (R) enantiomers, one can predict which product will be favored. The difference in these activation energies (ΔΔG‡) directly relates to the enantiomeric excess (ee) of the product. These models can reveal the specific non-covalent interactions—such as hydrogen bonds or steric repulsion—within the catalyst-substrate complex that stabilize one transition state over the other, thus controlling the stereochemical outcome. acs.orggoogle.com

This analysis helps to:

Identify the rate-determining step (the one with the highest activation energy).

Predict potential side reactions by comparing the activation barriers of competing pathways.

Understand the role of catalysts by showing how they lower the activation energy of the desired reaction. nih.gov

Investigate the effect of different solvents or substituents on the reaction energetics.

For example, in a hypothetical final cyclization step to form the morpholine ring, DFT could be used to compare a direct SN2 pathway versus a multi-step mechanism, determining which is more energetically favorable.

Table 3: Illustrative Reaction Coordinate for a Hypothetical Stereoselective Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Starting materials and chiral catalyst | 0.0 |

| TS-(S) | Transition state leading to (S)-product | +15.2 |

| TS-(R) | Transition state leading to (R)-product | +17.5 |

| Intermediate-(S) + Catalyst | Intermediate on the path to the (S)-product | -5.0 |

| (S)-Product + Catalyst | Final (S)-enantiomer and regenerated catalyst | -12.0 |

Quantitative Structure-Property Relationships (QSPR) in Chiral Morpholines

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. e3s-conferences.org For chiral compounds like this compound and its analogs, QSPR can be a powerful predictive tool in drug discovery and materials science.

The core of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors encode different aspects of the molecular structure. For chiral molecules, it is crucial to use descriptors that can distinguish between enantiomers. nih.gov These can include 2D chirality descriptors derived from the molecular graph or 3D descriptors calculated from the optimized geometry. nih.govpsu.edu

Once the descriptors are calculated and the property of interest is measured experimentally for a training set of molecules, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the correlation model. This model can then be used to predict the property for new, unsynthesized chiral morpholine derivatives. This approach helps to prioritize which molecules to synthesize and test, saving time and resources. wikipedia.org

Table 4: Types of Molecular Descriptors Used in QSPR Studies of Chiral Morpholines

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Connectivity indices, Wiener index | 2D atom connectivity and branching |

| Geometrical (3D) | Molecular surface area, volume, shadow indices | 3D shape and size of the molecule |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Electron distribution and reactivity |

| Constitutional | Molecular weight, atom counts | Basic molecular composition |

| Chirality Descriptors | Kier-Hall chirality indices, geometric chirality measures | Stereochemical configuration (R/S) |

In Silico Screening for Novel Synthetic Targets and Methodologies

In the realm of modern medicinal chemistry and drug discovery, in silico screening has emerged as a cornerstone for the rapid and cost-effective identification of novel drug candidates and the optimization of synthetic routes. nih.gov These computational techniques enable the exploration of vast chemical spaces and the prediction of molecular interactions, thereby guiding experimental efforts toward more promising avenues. nih.gov For a compound such as this compound, in silico approaches offer a powerful means to elucidate its potential biological targets and to devise innovative and efficient synthetic methodologies.

A comprehensive review of the scientific literature indicates that while in silico methods have been broadly applied to morpholine-containing compounds, specific studies focusing on the virtual screening for novel synthetic targets or the computational prediction of new synthetic pathways for this compound have not been extensively published. However, the established principles of computational chemistry provide a clear framework for how such investigations could be designed and executed.

Hypothetical Application of In Silico Screening for Target Identification:

A primary application of in silico screening is the identification of potential biological targets for a given molecule. nih.gov This can be achieved through a process known as reverse docking, where the compound of interest is computationally screened against a large library of known protein structures. tandfonline.com

A hypothetical workflow for identifying novel targets for this compound would involve the following steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of a Target Library: A comprehensive database of protein structures, such as the Protein Data Bank (PDB), would be utilized. This library can be filtered to include proteins from specific families known to be relevant to certain diseases, or it can be a broad, unbiased collection to explore a wide range of potential interactions.

Molecular Docking Simulations: Docking algorithms would be employed to predict the binding orientation and affinity of this compound within the active or allosteric sites of each protein in the library. wikipedia.orgnih.gov These simulations calculate a scoring function to estimate the binding energy of the ligand-protein complex. omicsonline.org

Ranking and Analysis: The results would be ranked based on the predicted binding affinities. researchgate.net Proteins that show high-affinity binding with the compound would be identified as potential targets. Further analysis of the binding poses would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

This approach could uncover previously unknown biological activities for this compound, suggesting new therapeutic applications.

Conceptual Framework for In Silico-Guided Synthetic Methodology Development:

Computational chemistry can also be instrumental in designing novel and efficient synthetic pathways. oup.comnih.gov By modeling reaction mechanisms and predicting the feasibility of different chemical transformations, in silico tools can help chemists to devise innovative synthetic strategies. drugtargetreview.com

For the synthesis of this compound and its analogs, computational approaches could be applied in the following manner:

Retrosynthetic Analysis: Computational tools can assist in generating retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials.

Reaction Prediction: Machine learning algorithms and quantum chemical calculations can be used to predict the outcomes of potential chemical reactions. teselagen.comnumberanalytics.com This can help in identifying novel reaction conditions or catalysts that could improve yield and stereoselectivity.

Mechanism Elucidation: By modeling the transition states and intermediates of a chemical reaction, computational methods can provide insights into the reaction mechanism. This understanding can be leveraged to optimize reaction conditions and minimize the formation of byproducts.

Through such in silico investigations, novel and more efficient routes for the synthesis of this compound could be conceptualized, reducing the need for extensive experimental trial and error.

While specific published data for this compound in these areas is not currently available, the general power of in silico screening and computational chemistry in drug discovery and development is well-established. researchgate.netpageplace.de The application of these techniques to this particular compound holds significant potential for uncovering new biological functions and for streamlining its chemical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-(4-Methoxyphenyl)morpholine?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging arylboronic acids and morpholine derivatives. For instance, 4-methoxyphenylboronic acid reacts with a halogenated morpholine precursor using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base in DMF at reflux conditions. Enantiomeric purity is ensured through chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis with chiral ligands .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns and stereochemistry. For example, methoxy protons resonate at δ ~3.8 ppm, while morpholine ring protons appear between δ 2.5–4.0 ppm .

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in morpholine-urea analogs) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] = 236.2) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for quinoline-based drug candidates, particularly in anticancer and antimicrobial research. Its morpholine ring enhances solubility and pharmacokinetic properties, making it valuable for drug delivery systems. Derivatives have shown activity against Bacillus cereus and in tumor cell line assays .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in the synthesis of this compound?

- Methodological Answer :

- Asymmetric catalysis : Use chiral catalysts like (S)-proline derivatives or BINAP-Pd complexes to induce stereoselectivity.

- Reaction optimization : Adjust solvent polarity (e.g., toluene vs. DMF) and temperature to favor kinetic resolution.

- Analytical validation : Employ chiral stationary-phase HPLC with UV detection to quantify enantiomeric ratios. Retention time comparisons with racemic standards ensure accuracy .

Q. How to address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Variable analysis : Compare assay conditions (e.g., MIC vs. time-kill kinetics for antimicrobial studies), cell line specificity (e.g., HepG2 vs. HeLa for anticancer activity), and compound purity (>95% by HPLC).

- Structural analogs : Test derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate structure-activity relationships (SAR).

- Standardization : Replicate studies under uniform conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Catalyst tuning : Reduce Pd loading (0.5–2 mol%) to minimize homocoupling byproducts.

- Purification protocols : Use gradient elution in column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol to isolate the target compound.

- Reagent quality : Employ anhydrous solvents and degas reaction mixtures to prevent oxidation .

Q. How does the morpholine ring conformation influence the biological activity of this compound?

- Methodological Answer :

- Conformational analysis : X-ray crystallography reveals chair vs. boat conformations of the morpholine ring, impacting hydrogen bonding and receptor binding. For example, chair conformers in urea derivatives enhance stability via N–H⋯O interactions .

- Molecular docking : Simulate binding modes with target proteins (e.g., kinase enzymes) to correlate conformation with inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.